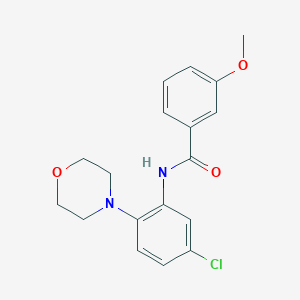
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide typically involves the reaction of 5-chloro-2-morpholin-4-yl-phenylamine with 3-methoxybenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit focal adhesion kinase, which plays a role in cell signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-morpholin-4-yl-phenylamine
- 4-chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phenol
- 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Uniqueness
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a methoxybenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
892671-36-2 |
|---|---|
Molecular Formula |
C18H19ClN2O3 |
Molecular Weight |
346.8g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-15-4-2-3-13(11-15)18(22)20-16-12-14(19)5-6-17(16)21-7-9-24-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
InChI Key |
DHSSBWMQQUMUBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


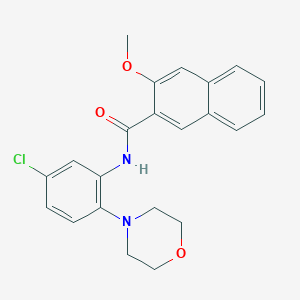
![5-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B369912.png)
![3-isopropoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B369941.png)
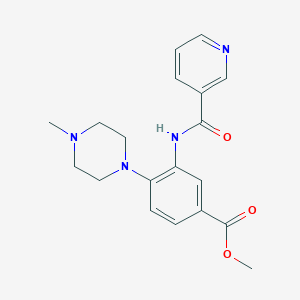
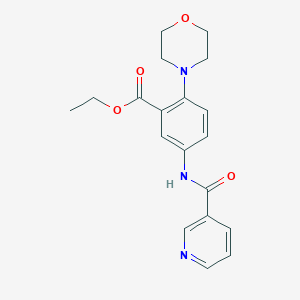
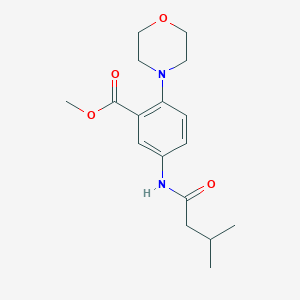
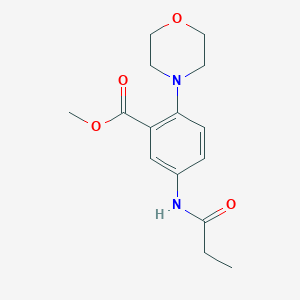
![2-(4-isopropylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370064.png)
![2-(4-ethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370066.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B370068.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]butanamide](/img/structure/B370069.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B370077.png)
![N-[4-methyl-3-[(4-methylbenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B370082.png)
![N-{4-methyl-3-[(phenylacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B370083.png)
